2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4495220
CAS Number:
Molecular Formula: C22H18N8O
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

  • Compound Description: Moiety 27 is identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus []. This enzyme participates in pyrimidine synthesis, a pathway targeted for developing novel therapies against Campylobacter infections.
  • Relevance: While structurally distinct from the main compound, Moiety 27 exhibits potent activity against Campylobacter concisus, a bacterium also targeted by the main compound through the inhibition of dCTP deaminase []. This suggests a potential link in their mechanisms of action and shared target pathways, making Moiety 27 relevant in understanding the broader biological activity of the main compound and its analogs.

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

  • Compound Description: SCH 58261 is a selective A2A adenosine receptor antagonist [, , , ]. It has demonstrated neuroprotective effects in a Parkinson's disease model by attenuating dopamine loss, suggesting its therapeutic potential for neurodegenerative diseases [].
  • Relevance: SCH 58261 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) structure with 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, indicating similar chemical properties and potential for interacting with adenosine receptors [, ]. This structural similarity makes SCH 58261 a valuable reference point for understanding the structure-activity relationship of the PTP scaffold and its influence on adenosine receptor subtype selectivity.

5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound represents a 7-deaza analogue of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, designed to investigate the impact of removing the nitrogen at the 7-position on adenosine receptor interactions []. It exhibits good affinity for the human A3 adenosine receptor (hA3Ki = 15nM) and selectivity over other subtypes [].
  • Relevance: This compound highlights the exploration of structural modifications to the core PTP scaffold, similar to 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine []. This emphasizes the importance of specific structural features in determining adenosine receptor affinity and selectivity. Specifically, comparing its activity to 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can provide insights into the role of the nitrogen at the 7-position in modulating interactions with adenosine receptors.

(R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

  • Compound Description: This compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3Ki = 1.46 nM) []. It demonstrates high selectivity over A1, A2A, and A2B adenosine receptor subtypes [].
  • Relevance: Although belonging to a different structural class, (R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one shares the target specificity towards the A3 adenosine receptor with some compounds derived from the PTP scaffold, including potentially 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine []. Analyzing the structure-activity relationship of both compounds could be beneficial in designing novel A3 antagonists with improved pharmacological profiles.

N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA)

  • Compound Description: IB-MECA is a selective agonist of the A3 adenosine receptor [, ]. It is known to inhibit cAMP accumulation in human lymphocytes, particularly in activated T cells, highlighting its potential role in regulating immune responses [].
  • Relevance: While acting as an agonist, IB-MECA's high affinity for the A3 adenosine receptor provides valuable information for understanding the binding site characteristics of this receptor subtype [, ]. This information can be extrapolated to the design and development of novel antagonists, including those structurally related to 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, targeting the A3 adenosine receptor.

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

  • Compound Description: MRS 1523 is a selective A3 adenosine receptor antagonist that exhibits neuroprotective effects by preventing irreversible synaptic failure induced by oxygen and glucose deprivation in rat hippocampal slices []. This suggests its potential therapeutic value for stroke and other ischemic conditions.
  • Relevance: Although structurally different from 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, MRS 1523's function as a selective A3 adenosine receptor antagonist offers valuable insights into potential pharmacological activities associated with this target []. By comparing their structures and activities, researchers can gain a deeper understanding of the structural motifs necessary for A3 receptor binding and the potential therapeutic applications of such antagonists.

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

  • Compound Description: This compound represents a pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivative studied for its potential neuroprotective effects against oxygen and glucose deprivation-induced damage [].
  • Relevance: The close structural similarity to 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine makes it relevant for understanding the structure-activity relationship of this class of compounds []. Investigating its pharmacological profile, particularly its interaction with adenosine receptors, can provide insights into the potential therapeutic applications of the main compound and guide further structural optimizations.

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo [1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

  • Compound Description: MRS 1220 is a selective antagonist of the A3 adenosine receptor, shown to protect against oxygen and glucose deprivation-induced synaptic failure in the rat hippocampus []. This indicates its potential as a therapeutic agent for stroke and other ischemic brain injuries.
  • Relevance: Although not directly derived from the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, MRS 1220 shares the A3 adenosine receptor antagonist activity with some members of this class, potentially including 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine []. Comparing their structures and pharmacological profiles can provide insights into the diverse chemical structures capable of interacting with the A3 receptor and guide the development of more potent and selective antagonists.

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea, (VUF 5574)

  • Compound Description: VUF 5574 is a selective antagonist of the A3 adenosine receptor, known for its potential neuroprotective effects against oxygen and glucose deprivation-induced damage [].
  • Relevance: While belonging to a different structural class, VUF 5574's shared target with some PTP derivatives, including potentially 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, makes it relevant in exploring diverse chemical structures with A3 antagonist activity []. Investigating its pharmacological profile can provide insights into alternative approaches for developing A3-targeted therapies.

5-N-(4-methoxyphenyl-carbamoyl)amino-8-propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo [1,5-c] pyrimidine (MRE 3008F20)

  • Compound Description: MRE 3008F20 serves as a potent and selective antagonist for the A3 adenosine receptor, particularly in human lymphocytes []. It effectively blocks the inhibitory effect of the A3 agonist Cl-IB-MECA on cAMP accumulation, indicating its role in modulating A3 receptor signaling [].
  • Relevance: MRE 3008F20 shares the pyrazolo[4,3-e]-1,2,4-triazolo [1,5-c] pyrimidine core structure with 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, highlighting the importance of this scaffold in designing A3 antagonists []. Studying the structural differences and their impact on binding affinity and selectivity compared to 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can contribute to a better understanding of structure-activity relationships within this class of compounds.
  • Compound Description: Cl-IB-MECA acts as a potent and selective agonist for the A3 adenosine receptor []. It effectively inhibits cAMP accumulation in human lymphocytes, particularly in activated T cells where A3 receptor expression is upregulated [].
  • Relevance: While an agonist, Cl-IB-MECA's high affinity for the A3 adenosine receptor offers crucial insights into the receptor's binding site preferences []. This information is valuable for designing and developing novel antagonists, including those structurally similar to 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, targeting the A3 receptor.

Properties

Product Name

2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C22H18N8O

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H18N8O/c1-14-10-15(2)28(26-14)12-17-8-9-19(31-17)20-25-22-18-11-24-30(16-6-4-3-5-7-16)21(18)23-13-29(22)27-20/h3-11,13H,12H2,1-2H3

InChI Key

BNRPLNKYRORDIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.